

# Technical Support Center: TAS05567 Formulation & Solubility Optimization

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## Compound of Interest

Compound Name: TAS05567

CAS No.: 1429038-15-2

Cat. No.: B611156

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Current Status: Operational Subject: Overcoming Poor Aqueous Solubility of **TAS05567** (Syk Inhibitor) Target Audience: Formulation Scientists, Process Engineers, Pre-clinical Researchers

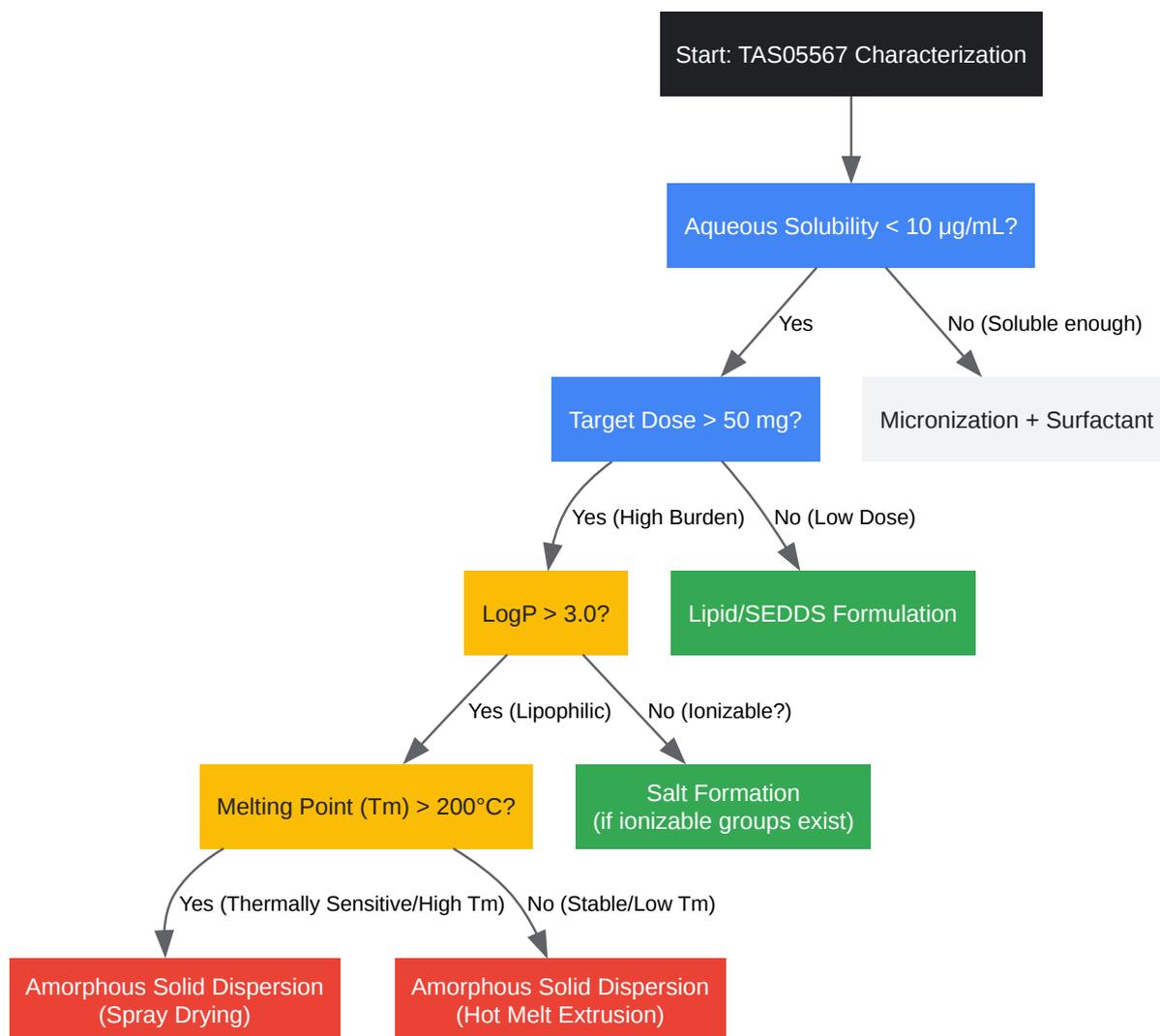
## Executive Summary & Molecule Profile

**TAS05567** is a highly selective, ATP-competitive Spleen Tyrosine Kinase (Syk) inhibitor utilized in the treatment of autoimmune and allergic diseases. Like many kinase inhibitors in its class (e.g., entospletinib, fostamatinib), **TAS05567** exhibits poor aqueous solubility, likely categorizing it as a BCS Class II (Low Solubility, High Permeability) or Class IV compound depending on the dose.

The primary formulation challenge is the "brick dust" nature of the crystalline API, driven by high lattice energy (high melting point) and moderate lipophilicity. Standard micronization is often insufficient to achieve therapeutic bioavailability. This guide focuses on Amorphous Solid Dispersions (ASDs) and Lipid-Based Systems as the primary remediation strategies.

## Formulation Decision Matrix

Before initiating a specific protocol, use this logic flow to select the optimal solubility enhancement technology for your specific **TAS05567** batch properties.



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Figure 1: Decision tree for selecting the optimal **TAS05567** formulation strategy based on physicochemical properties.

## Technical Troubleshooting Guide (Q&A)

### Category A: Pre-Formulation & Characterization

Q1: I am observing variable dissolution rates between **TAS05567** batches. What is the root cause? Diagnostic: This is likely due to polymorphism or residual crystallinity. **TAS05567**, like many kinase inhibitors, may exist in multiple solid forms (solvates/hydrates).

- Action: Run DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction).
- Target: Ensure you are working with the thermodynamically stable polymorph for initial testing. If using an amorphous approach, quantify residual crystallinity—even 1% crystallinity can seed precipitation and crash bioavailability.

Q2: What is the critical pKa for salt formation? Insight: **TAS05567** contains nitrogenous heterocycles (likely basic).

- Action: Determine pKa via potentiometric titration. If the pKa is weak (e.g.,  $< 3$  or  $> 10$ ), salt formation may be unstable in vivo due to disproportionation in the GI tract.

- Recommendation: If

$(\text{pKa}_{\text{base}} - \text{pKa}_{\text{acid}}) < 2$ , skip salt formation and move directly to Amorphous Solid Dispersion (ASD).

## Category B: Solubility Enhancement (ASD Focus)

Q3: My Spray Dried Dispersion (SDD) of **TAS05567** has a low glass transition temperature (Tg) and is sticky. How do I fix this? Root Cause: The drug load is too high, or the polymer choice is poor. **TAS05567** likely acts as a plasticizer, lowering the Tg of the mixture.

- Solution 1 (Polymer): Switch to HPMCAS-H (High Acetyl/Succinyl ratio). It is more hydrophobic and provides better moisture protection than PVPVA64.
- Solution 2 (Drug Load): Reduce drug loading from 50% to 25-30%.
- Solution 3 (Secondary Drying): Ensure residual solvent (e.g., acetone/methanol) is  $< 0.5\%$ . Residual solvent depresses Tg significantly.

Q4: The ASD dissolves fast but precipitates within 20 minutes (Spring but no Parachute). Mechanism: You are achieving supersaturation (the "Spring"), but the polymer is failing to inhibit nucleation/crystal growth (the "Parachute").

- Action: Add a crystallization inhibitor or surfactant.

- Protocol: Incorporate 5-10% Vitamin E TPGS or Poloxamer 407 into the formulation. Alternatively, switch to a polymer with amphiphilic properties like Soluplus®.

## Category C: Process-Specific (Spray Drying vs. HME)

Q5: When using Hot Melt Extrusion (HME), **TAS05567** degrades. Is it thermal instability?

Insight: High melting point drugs often require processing temperatures that exceed their degradation threshold.

- Troubleshooting:
  - Plasticizers: Add 5-10% Triethyl Citrate (TEC) or PEG 400 to lower the processing temperature.
  - Switch to Spray Drying: If degradation persists >180°C, HME is non-viable. Spray drying is a "cold" process (evaporative cooling protects the API) and is preferred for high-melting kinase inhibitors.

## Detailed Experimental Protocols

### Protocol A: Preparation of **TAS05567** Amorphous Solid Dispersion (Spray Drying)

Objective: Create a stable, high-solubility amorphous form using HPMCAS.

Materials:

- **TAS05567** (Micronized)
- Polymer: HPMCAS-M (Hypromellose Acetate Succinate, M-Grade)
- Solvent: Acetone:Water (90:10 v/v) or Methanol:DCM (1:1 v/v)

Workflow:

- Feed Preparation:
  - Dissolve HPMCAS-M in the solvent system to achieve 5-10% w/w solids.

- Add **TAS05567** to the polymer solution (Target ratio: 30% Drug / 70% Polymer).
- Critical Step: Ensure complete dissolution.[1] Sonicate for 20 mins. Visual check: Solution must be clear yellow/amber, no turbidity.
- Spray Drying Parameters (Buchi B-290 scale):
  - Inlet Temperature: 85°C - 100°C (depending on solvent boiling point).
  - Outlet Temperature: Maintain 45°C - 55°C (Must be < Tg of the ASD).
  - Atomization Pressure: 30-40 psi (N2 gas).
  - Feed Rate: 5-8 mL/min.
- Secondary Drying:
  - Collect powder and vacuum dry at 40°C for 24-48 hours to remove residual solvent.
- Characterization:
  - mDSC: Confirm single Tg (indicates miscibility).
  - XRPD: Confirm "halo" pattern (amorphous).

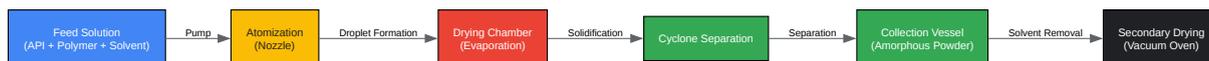
## Protocol B: Non-Sink Dissolution Test (Supersaturation)

Objective: Verify the "Spring and Parachute" effect.

- Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.
- Apparatus: USP II (Paddle), 37°C, 75 RPM.
- Dose: Equivalent to 10x saturation solubility (to force supersaturation).
- Sampling: 5, 10, 20, 45, 60, 120 mins. Filter via 0.2 µm PVDF.
- Analysis: HPLC-UV.

- Success Criteria: AUC of ASD should be >3-5x that of crystalline **TAS05567** over 2 hours.

## Visualizing the ASD Manufacturing Workflow



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Figure 2: Spray Drying Process Flow for **TAS05567** ASD production.

## Key Data Summary

Parameter	Crystalline <b>TAS05567</b>	<b>TAS05567</b> ASD (HPMCAS)	Impact on Bioavailability
Solid State	Crystalline (Lattice Energy High)	Amorphous (High Free Energy)	ASD requires less energy to dissolve.
Solubility (pH 6.8)	< 1 µg/mL (Estimated)	> 50 µg/mL (Apparent)	> 50-fold increase in apparent solubility.
Dissolution Profile	Slow, incomplete release	Rapid "Spring" release	Faster onset of action (Tmax).
Stability	High	Kinetic Stability (Risk of recrystallization)	Requires moisture-protective packaging.

## References

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## Sources

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